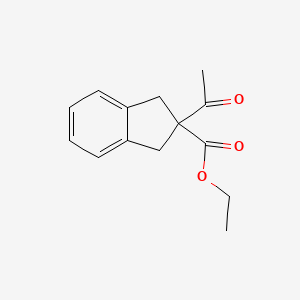
Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes an indene core with an ethyl ester and an acetyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and resins .
作用機序
The mechanism of action of ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
2-Ethyl-2,3-dihydro-1H-indene: Shares a similar indene core but lacks the acetyl and carboxylate groups.
2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure with a phenyl group instead of an acetyl group.
Uniqueness
The presence of both an ethyl ester and an acetyl group allows for diverse chemical reactivity and biological activity .
特性
CAS番号 |
86737-24-8 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
ethyl 2-acetyl-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-3-17-13(16)14(10(2)15)8-11-6-4-5-7-12(11)9-14/h4-7H,3,8-9H2,1-2H3 |
InChIキー |
VUYWHHZDVXTNCK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC2=CC=CC=C2C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

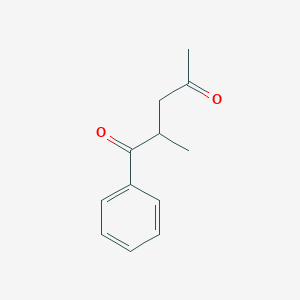
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
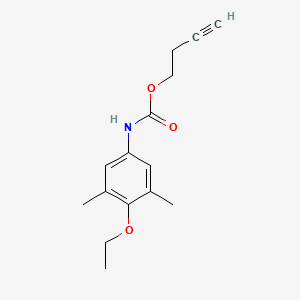
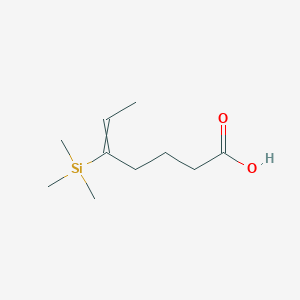
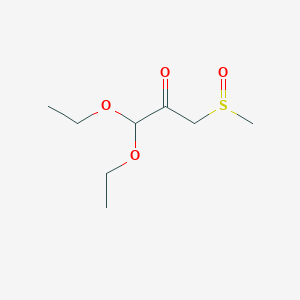
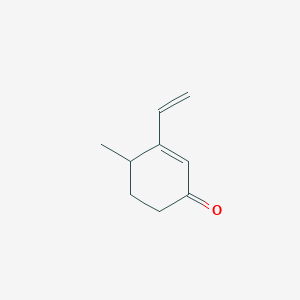
![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
